Fluorokaliumaluminium

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Abrasives Industry

Fluxing Agent

In the abrasives industry, potassium aluminum fluoride is primarily used as a fluxing agent. It lowers the melting point of raw materials, facilitating the fusion of abrasive particles during manufacturing. This property enhances the bonding of abrasive materials in products such as grinding wheels and sandpaper .

Hardening Agent

PAF acts as a hardening agent in abrasive formulations, contributing to the hardness and wear resistance of abrasive tools. This ensures that these tools maintain their effectiveness during grinding and shaping processes .

Thermal Stability

The compound improves the thermal stability of abrasives, allowing them to withstand high temperatures generated during operations. This characteristic is crucial for maintaining the integrity of tools used in various industrial applications .

Metal Industry

Salt Flux in Aluminum Smelting

Potassium aluminum fluoride is widely used as a salt flux in secondary aluminum smelting processes. It maximizes metal recovery by reducing or removing magnesium content from liquid aluminum alloys. This application not only enhances metal purity but also improves overall yield during metal processing .

Cleaning and Degassing

In addition to its role in smelting, PAF serves as an effective cleaning agent for molten metals, helping to separate metals from oxide and dross. Its use in flux recipes enhances fluidity, allowing better coverage of molten metal and facilitating the release of trapped metals .

Chemical Industry

Catalyst in Chemical Reactions

Potassium aluminum fluoride is employed as a catalyst in various chemical reactions, including the synthesis of pharmaceuticals and organic compounds. Its ability to stabilize reaction intermediates makes it valuable in chemical manufacturing processes .

Insecticide

Historically, potassium aluminum fluoride has been proposed for use as an insecticide due to its effectiveness against various pests. Research indicates that it can be produced in a finely divided form suitable for agricultural applications .

Case Study 1: Use of PAF in Abrasive Manufacturing

A study conducted on the incorporation of potassium aluminum fluoride into abrasive formulations demonstrated significant improvements in grinding efficiency and product durability. The research showed that abrasives containing PAF exhibited better wear resistance compared to those without it, leading to longer tool life and reduced production costs.

Case Study 2: PAF in Aluminum Recycling

In an industrial setting focused on secondary aluminum recycling, the application of potassium aluminum fluoride as a flux resulted in a 15% increase in metal yield compared to traditional methods. The reduction of magnesium content facilitated higher purity levels in the final product, meeting stringent industry standards.

Wirkmechanismus

Target of Action

Aluminum potassium fluoride, also known as potassium aluminium fluoride, is an inorganic compound that is primarily used as a flux in the smelting of secondary aluminium . Its main target is the magnesium content of the melt, which it helps to reduce or remove .

Mode of Action

The compound interacts with its target by acting as a fluxing agent. In the metals industry, it is used as a salt flux to maximize metal recovery in secondary aluminium smelting . It is also present in additives to accelerate dispersion after addition .

Biochemical Pathways

Aluminum potassium fluoride affects the pathways related to the smelting process of secondary aluminium. It plays a role in the reduction or removal of the magnesium content of liquid aluminium alloys . It’s also known to activate G proteins in eukaryotic cells .

Pharmacokinetics

It’s known that the compound is used in numerous applications in industry . It’s also known that fluoride may form stable complexes with aluminum in aqueous solution .

Result of Action

The primary result of aluminum potassium fluoride’s action is the reduction or removal of the magnesium content of the melt during the smelting of secondary aluminium . This leads to the production of fluoride gases, which is a significant environmental issue .

Action Environment

The action of aluminum potassium fluoride is influenced by environmental factors. For instance, the production of fluoride gases is a major environmental issue that arises from using the compound . Calcium hydroxide is widely used to suppress the fluorides produced, but in most cases, it fails to remove it sufficiently . The compound’s action, efficacy, and stability can also be affected by the conditions of the smelting process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminum potassium fluoride can be synthesized through a solid-state reaction involving potassium fluoride and aluminum fluoride. The reaction typically occurs at high temperatures, often exceeding 600°C, to ensure complete formation of the compound .

Industrial Production Methods: In industrial settings, aluminum potassium fluoride is produced by reacting potassium carbonate with hydrofluoric acid to form potassium bifluoride, which is then heated to yield potassium fluoride. This potassium fluoride is subsequently reacted with aluminum fluoride to produce aluminum potassium fluoride .

Analyse Chemischer Reaktionen

Types of Reactions: Aluminum potassium fluoride undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Substitution: It can undergo substitution reactions where fluoride ions are replaced by other halide ions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride.

Substitution Reactions: Typically involve halide salts like sodium chloride or potassium bromide.

Major Products Formed:

Oxidation: Produces aluminum oxide and potassium fluoride.

Reduction: Produces aluminum metal and potassium fluoride.

Substitution: Produces potassium halides and aluminum halides

Vergleich Mit ähnlichen Verbindungen

Sodium Aluminum Fluoride (Cryolite): Na₃AlF₆

Calcium Fluoride: CaF₂

Magnesium Fluoride: MgF₂

Comparison:

Sodium Aluminum Fluoride: Similar to aluminum potassium fluoride, cryolite is used as a flux in aluminum smelting.

Calcium Fluoride: Used in the production of optical components and as a flux in steelmaking.

Magnesium Fluoride: Used in optical coatings and as a catalyst in organic reactions.

Uniqueness: Aluminum potassium fluoride is unique in its ability to act as a flux in secondary aluminum smelting, reducing magnesium content and improving aluminum quality. Its specific interactions with fluoride ions also make it valuable in biological research involving G protein activation .

Biologische Aktivität

Aluminum potassium fluoride (APF), with the chemical formula KAlF₄, is an inorganic compound utilized in various industrial applications, including its role as a flux in aluminum smelting and as an insecticide. This article delves into the biological activity of APF, focusing on its effects on human health and environmental interactions, supported by research findings and case studies.

Aluminum potassium fluoride is primarily known for its utility in metallurgy, particularly in smelting processes where it aids in the removal of magnesium from aluminum melts. Additionally, it has applications in agriculture as an insecticide due to its effectiveness against various pests .

1. Inhibition of Enzymatic Activity

Recent studies have highlighted that fluoride compounds, including APF, can inhibit the activity of sodium-potassium ATPase (NKA), an essential enzyme for maintaining cellular ion homeostasis. This inhibition can disrupt cellular functions and has been linked to various health issues:

- Neurodevelopmental Disorders: Chronic exposure to fluoride has been associated with neurodevelopmental impairments in children, potentially due to NKA inhibition leading to altered neurotransmitter signaling .

- Metabolic and Cardiovascular Diseases: The disruption of NKA activity may contribute to metabolic syndrome and cardiovascular diseases by affecting cellular ionic balance and energy metabolism .

2. Toxicological Studies

Toxicological assessments have indicated that exposure to aluminum potassium fluoride can result in several adverse health outcomes. The Environmental Protection Agency (EPA) has noted that substances containing fluoride, including APF, require careful monitoring due to their potential toxicity and high exposure risks .

Study on Fluoride Exposure

A significant study examined the impact of fluoride on NKA activity in human subjects. It was found that serum fluoride levels below 5.0 µM could inhibit NKA activity, with more pronounced effects at higher concentrations. For instance, at 14.75 µM serum ionic fluoride levels, NKA activity declined by approximately 60% compared to control groups . This finding underscores the need for further investigation into the implications of fluoride exposure on public health.

Insecticide Efficacy

Research has also demonstrated that potassium aluminum fluoride is effective as an insecticide. A process was developed for producing APF that minimizes losses during manufacturing while ensuring high purity levels suitable for agricultural use . This highlights the dual role of APF in both industrial applications and pest management.

Environmental Impact

The use of aluminum potassium fluoride raises concerns regarding environmental contamination. The production process can lead to the release of fluoride gases, necessitating measures such as calcium hydroxide application to mitigate emissions . Furthermore, the persistence of fluorides in the environment poses risks to aquatic ecosystems and terrestrial flora.

Summary of Research Findings

Eigenschaften

IUPAC Name |

aluminum;potassium;tetrafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.4FH.K/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYTVYMYJCRET-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

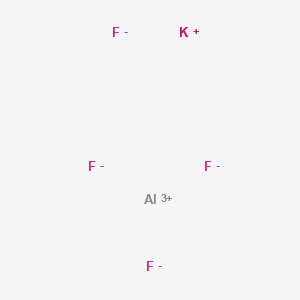

Canonical SMILES |

[F-].[F-].[F-].[F-].[Al+3].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KAlF4, AlF4K | |

| Record name | Potassium aluminium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_aluminium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.0735 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals | |

| Record name | Aluminum potassium fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14484-69-6, 60304-36-1 | |

| Record name | Potassium aluminum fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum potassium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060304361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum potassium fluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum potassium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of tripotassium hexafluoroaluminate and potassium tetrafluoroaluminate and 15320-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.